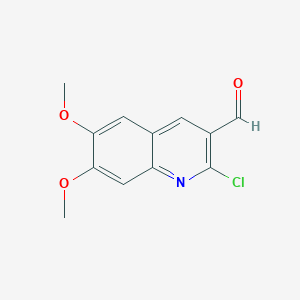

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-4-7-3-8(6-15)12(13)14-9(7)5-11(10)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJKLPYJNAHFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355964 | |

| Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68236-23-7 | |

| Record name | 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68236-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its quinoline core, substituted with a reactive chlorine atom and an aldehyde group, provides a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and anticancer drugs. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are presented, along with a summary of relevant quantitative data. Furthermore, key signaling pathways targeted by its derivatives are illustrated to provide a deeper understanding of their mechanism of action.

Chemical Properties and Data

This compound is a solid organic compound with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol .[1] It is characterized by a quinoline ring system substituted with a chlorine atom at the 2-position, an aldehyde group at the 3-position, and two methoxy groups at the 6- and 7-positions. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| CAS Number | 68236-23-7 |

| Appearance | Solid |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an activated aromatic compound, in this case, N-(3,4-dimethoxyphenyl)acetamide, using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acetanilide precursor followed by the Vilsmeier-Haack cyclization.

References

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. This compound serves as a pivotal intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[1][2][3] This document details its physicochemical properties, provides a robust synthetic protocol, and explores its role as a precursor to potent kinase inhibitors, with a focus on the PI3K/Akt/mTOR signaling pathway.

Core Compound Structure and Properties

This compound is a substituted quinoline with the molecular formula C₁₂H₁₀ClNO₃.[4] Its structure features a quinoline core chlorinated at the 2-position, bearing two methoxy groups at positions 6 and 7, and a carbaldehyde (formyl) group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in medicinal chemistry.[1]

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [4] |

| Molecular Weight | 251.67 g/mol | [4] |

| CAS Number | 68236-23-7 | [4] |

| Melting Point | 265-267 °C | |

| Boiling Point | 393.9°C at 760 mmHg | |

| Density | 1.335 g/cm³ | |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in organic solvents like DMSO and DMF | |

| ¹H NMR (DMSO-d₆, 300 MHz) - Predicted | δ 11.1 (s, 1H, CHO), 8.7 (s, 1H, H-4), 7.4-7.6 (m, 2H, H-5, H-8), 4.0 (s, 6H, 2xOCH₃) | Based on[5] |

| IR (KBr) cm⁻¹ - Predicted | ~1690 (C=O, aldehyde), ~2800, ~2700 (C-H, aldehyde), ~1600, ~1450 (C=C, aromatic) | Based on[5] |

Synthesis of this compound

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[5][8] This reaction utilizes a substituted acetanilide, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide).

Synthetic Workflow

The synthesis is a two-step process starting from 3,4-dimethoxyaniline. First, the aniline is acetylated to form the corresponding N-arylacetamide. This intermediate is then subjected to the Vilsmeier-Haack reaction to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3,4-dimethoxyphenyl)acetamide

-

In a round-bottom flask, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(3,4-dimethoxyphenyl)acetamide.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction) [5]

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents) and cool it to 0-5 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃, 5 equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

-

To this reagent, add N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent such as ethyl acetate to obtain pure this compound.[5]

Applications in Drug Development

This compound is a valuable scaffold for the synthesis of heterocyclic compounds with a wide range of biological activities, most notably as anticancer agents.[1][2][3] The chloro and aldehyde functionalities serve as reactive handles for further chemical modifications, allowing for the generation of diverse libraries of quinoline derivatives.

Role as a Precursor to Kinase Inhibitors

The quinoline nucleus is a common feature in many kinase inhibitors.[2][9] Derivatives of this compound have been investigated as inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2] One of the most important of these is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11][12][13]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[10][13] Quinoline-based compounds can be designed to inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR itself.[11][12]

Experimental Protocols for Biological Evaluation

To assess the efficacy of novel quinoline derivatives synthesized from the core compound, a series of in vitro assays are typically employed.

1. Kinase Inhibition Assay (Example: PI3K)

-

Recombinant human PI3K enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The reaction is initiated by the addition of ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

-

The reaction is allowed to proceed for a set time at 37 °C and then stopped.

-

The amount of product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified using a suitable detection method, such as a competitive ELISA or a fluorescence-based assay.

-

The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

2. Cell Viability Assay (MTT Assay)

-

Cancer cell lines known to have an activated PI3K/Akt pathway (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates.[14]

-

After 24 hours, the cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

3. Western Blot Analysis for Pathway Modulation

-

Cancer cells are treated with the test compound at its IC50 concentration for various time points.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for the development of novel therapeutics. Its utility is particularly evident in the field of oncology, where it serves as a foundational scaffold for the design of potent kinase inhibitors. The strategic modification of its chloro and aldehyde functionalities allows for the fine-tuning of pharmacological properties to target specific signaling pathways, such as the PI3K/Akt/mTOR cascade, which are crucial for cancer cell survival and proliferation. This guide provides the essential information for researchers to synthesize, characterize, and utilize this versatile compound in the pursuit of next-generation targeted cancer therapies.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. ijsr.net [ijsr.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including a reactive chloro group, a formyl moiety, and a dimethoxy-substituted quinoline core, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role as a precursor in the development of targeted cancer therapeutics, particularly as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Detailed experimental protocols and spectral data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 2-position, a carbaldehyde group at the 3-position, and two methoxy groups at the 6- and 7-positions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 251.67 g/mol | [1][2] |

| Melting Point | 265-267 °C | |

| Appearance | Solid | [1] |

| Storage | 2-8°C, under inert gas | [1] |

Spectral Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), aromatic protons on the quinoline ring, and the methoxy group protons (OCH₃). |

| ¹³C NMR | Peaks for the carbonyl carbon of the aldehyde, carbons of the quinoline ring system, and the methoxy carbons. |

| IR Spectroscopy | Strong absorption band for the carbonyl group (C=O) of the aldehyde, and characteristic bands for the C-Cl bond, C-O bonds of the methoxy groups, and the aromatic quinoline ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of functional groups such as the chloro, formyl, and methoxy groups. |

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines, including the 6,7-dimethoxy derivative, is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, an appropriately substituted acetanilide, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Vilsmeier-Haack Reaction: A Step-by-Step Protocol

This protocol is a generalized procedure based on literature reports for the synthesis of 2-chloro-3-formylquinolines.[3]

Materials:

-

3,4-Dimethoxyacetanilide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, add 3,4-dimethoxyacetanilide portion-wise to the reaction mixture.

-

Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure compound.[4]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the two functional groups: the chloro group at the 2-position and the carbaldehyde group at the 3-position. This dual reactivity makes it a highly valuable synthon for the construction of more complex heterocyclic systems.

Reactions at the Chloro Group

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, such as amino, alkoxy, and thioalkoxy groups, providing a facile route to a diverse range of 2-substituted quinoline derivatives.

Reactions at the Formyl Group

The aldehyde functionality can undergo a wide array of chemical transformations, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the corresponding alcohol.

-

Condensation reactions: with amines to form Schiff bases (imines), with active methylene compounds in Knoevenagel condensations, and with hydrazines to form hydrazones.

-

Wittig reaction: to form alkenes.

These reactions provide access to a multitude of 3-substituted quinoline derivatives with potential biological activities.

Role in Drug Discovery: Targeting EGFR and HER2 Signaling Pathways

A significant application of this compound is as a key intermediate in the synthesis of potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases.[5][6][7][8][9] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with a substituted aniline, followed by further modifications of the 3-formyl group to introduce functionalities that can interact with the active site of the kinase.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains. This triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which ultimately promotes cell growth, proliferation, and survival.

Derivatives of this compound are designed to bind to the ATP-binding pocket of the EGFR and HER2 kinase domains, preventing their activation and thereby inhibiting the downstream signaling pathways that drive tumor growth.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the differential reactivity of its chloro and formyl groups provide a robust platform for the generation of diverse molecular scaffolds. Its proven utility in the development of targeted cancer therapies, specifically as a precursor to EGFR and HER2 kinase inhibitors, underscores its importance for researchers and professionals in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. chemijournal.com [chemijournal.com]

- 4. ijsr.net [ijsr.net]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Vilsmeier-Haack Synthesis of Quinolines

The Vilsmeier-Haack reaction is a versatile and powerful tool in organic synthesis, primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the synthesis of functionalized quinoline rings, which are core structures in many natural products, pharmaceuticals, and materials.[2][3] This guide provides an in-depth look at the Vilsmeier-Haack synthesis of quinolines, focusing on the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, a method pioneered by Meth-Cohn.[4]

The Vilsmeier Reagent: Formation and Nature

The key to the reaction is the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[5] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][6] The resulting electrophilic species is the N,N-dimethylchloroiminium ion.[6][7]

Reaction Mechanism: From Acetanilide to Quinoline

The Meth-Cohn quinoline synthesis utilizes an N-arylacetamide (or other acylanilides) as the starting material.[4] The reaction proceeds through a Vilsmeier-Haack cyclization to yield a 2-chloro-3-formylquinoline. This transformation is a one-pot process that constructs the quinoline ring system with useful functional groups for further elaboration.[2]

The general mechanism involves the following key steps:

-

Formation of the Vilsmeier Reagent : As described above, DMF and POCl₃ react to form the electrophilic chloroiminium ion.

-

Electrophilic Attack : The enol form of the N-arylacetamide attacks the Vilsmeier reagent.

-

Cyclization : An intramolecular electrophilic aromatic substitution occurs, where the activated aromatic ring of the anilide attacks the newly formed iminium species, leading to ring closure.

-

Aromatization and Chlorination : The intermediate undergoes dehydration and subsequent chlorination at the C-2 position, facilitated by the reaction conditions, to yield the final 2-chloro-3-formylquinoline product.

Quantitative Data Presentation

The efficiency of the Vilsmeier-Haack quinoline synthesis is influenced by the nature and position of substituents on the starting N-arylacetamide. Electron-donating groups on the aromatic ring generally facilitate the cyclization and lead to better yields.

Table 1: Synthesis of 2-Chloro-3-formylquinolines from various N-Arylacetamides.

| Entry | Substituent on Acetanilide (R) | Reaction Time (h) | Yield (%) |

| 1 | H | 5.0 | 75 |

| 2 | 2-CH₃ | 6.0 | 70 |

| 3 | 3-CH₃ | 2.5 | 85 |

| 4 | 4-CH₃ | 4.0 | 80 |

| 5 | 2-OCH₃ | 6.0 | 65 |

| 6 | 3-OCH₃ | 1.5 | 90 |

| 7 | 4-OCH₃ | 3.5 | 82 |

| 8 | 4-Cl | 8.0 | 60 |

| 9 | 4-Br | 8.0 | 58 |

| 10 | 3-NO₂ | 12.0 | 10 |

| 11 | 4-NO₂ | - | 0 |

Reaction Conditions: Acetanilide, POCl₃ (12 moles), DMF, 90°C.

Table 2: Optimization of Reaction Conditions for m-Methoxyacetanilide.

| Entry | Molar eq. of POCl₃ | Temperature (°C) | Yield (%) |

| 1 | 3 | 80-90 | 40 |

| 2 | 6 | 80-90 | 65 |

| 3 | 9 | 80-90 | 80 |

| 4 | 12 | 80-90 | 90 |

| 5 | 15 | 80-90 | 90 |

Detailed Experimental Protocols

The following protocols are adapted from the scientific literature and provide a detailed methodology for the synthesis of quinoline derivatives via the Vilsmeier-Haack reaction.

This procedure outlines the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.

-

Reagent Preparation : In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF, e.g., 5 mL) to 0-5°C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, e.g., 18 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C.

-

Addition of Substrate : To this freshly prepared Vilsmeier reagent, add the corresponding N-arylacetamide (e.g., 4 grams of o-methyl acetanilide) portion-wise.[8][9]

-

Reaction : After the addition is complete, heat the reaction mixture to 80-90°C for a period ranging from 1.5 to 12 hours, depending on the substrate (see Table 1).[8][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up : After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice (e.g., 100 g) with vigorous stirring.

-

Neutralization and Isolation : Neutralize the mixture with a suitable base, such as sodium carbonate solution, until it is alkaline. The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography.[9]

This protocol demonstrates a Vilsmeier-Haack reaction on a pre-existing quinoline system.

-

Vilsmeier Reagent Preparation : Cool dimethyl formamide (3.85 mL, 0.05 mol) to 0°C in a flask. Add phosphoryl chloride (12.97 mL, 0.14 mol) dropwise with stirring. Stir the resulting reagent for 30 minutes at room temperature and then cool to 5°C.

-

Substrate Addition : Add 3-acetyl-2,4-dihydroxyquinoline (2.436 g, 0.012 mol) to the reagent. Continue stirring for another 30 minutes.

-

Reaction : Heat the mixture on a water bath for 17 hours, maintaining a temperature of approximately 60°C.

-

Work-up and Isolation : Cool the reaction mixture and pour it into crushed ice. Neutralize with sodium carbonate solution. Filter the resulting solid, dry it, and purify by column chromatography to obtain the pure product.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Contact Support [mychemblog.com]

- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 8. chemijournal.com [chemijournal.com]

- 9. chemijournal.com [chemijournal.com]

The Quinoline Scaffold: A Privileged Framework in Drug Discovery and Biological Sciences

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the quinoline scaffold, detailing its role in anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective activities. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a broad spectrum of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of DNA replication and repair, and induction of apoptosis.[1][2][3]

Quantitative Anticancer Activity Data

The anticancer efficacy of various quinoline derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 | [4] |

| HCT-116 (Colon) | 5.34 | [4] | |

| MCF-7 (Breast) | 5.21 | [4] | |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | [3] |

| HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | [3] | |

| HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [3] | |

| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | 49.01–77.67% inhibition | [3] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [3] |

| U937 (Leukemia) | 43.95 µg/ml | [3] | |

| 3-Quinoline Derivatives | MCF-7 (Breast) | 29.8 - 40.4 | [3] |

| 4-Alkoxy-2-aryl-6,7-dimethoxyquinolines | SR (Leukemia) | 0.133 | [5] |

| NCI-H226 (Non-Small Cell Lung) | 0.343 | [5] | |

| COLO205 (Colon) | 0.401 | [5] |

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2][6] Inhibition of this pathway by quinoline-based compounds can lead to cell cycle arrest and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Antimicrobial Activity of the Quinoline Scaffold

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1] Fluoroquinolones, a major class of synthetic antibiotics, are based on the quinoline ring system and function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The table below summarizes the MIC values for various quinoline derivatives against a range of bacterial and fungal pathogens.

| Compound/Derivative Class | Target Organism(s) | MIC Range (µg/mL) | Reference |

| Quinolone coupled hybrids | Gram-positive & Gram-negative bacteria | 0.125 - 8 | [1][7] |

| N-methylbenzoindolo[3,2-b]quinolines | Vancomycin-resistant E. faecium | 4 | [1] |

| 9-bromo substituted indolizinoquinoline-5,12-diones | E. coli, MRSA | 2 | [1] |

| 2-sulfoether-4-quinolones | S. aureus, B. cereus | 0.8 - 1.61 (µM) | [1] |

| Quinoline-based amides | G. candidum, C. albicans, P. chrysogenum | Potent activity observed | [1] |

| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [1] |

| 6-substituted quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [1] |

| Quinoline-2-one Schiff-base hybrids | Methicillin-resistant S. aureus (MRSA) | 0.75 | [8] |

| Vancomycin-resistant Enterococcus (VRE) | 0.75 | [8] | |

| Methicillin-resistant S. epidermidis (MRSE) | 2.50 | [8] | |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [9] |

| Mycobacterium tuberculosis H37Rv | 10 | [9] | |

| Cryptococcus neoformans | 15.6 | [9] |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones interfere with bacterial DNA replication by forming a stable complex with DNA and the enzymes DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This complex blocks the progression of the replication fork, leading to DNA damage and ultimately cell death.

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Anti-inflammatory Properties of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB signaling cascade.[10][11] This makes them promising candidates for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of quinoline derivatives is often assessed by their ability to inhibit the production of pro-inflammatory mediators.

| Compound/Derivative Class | Assay | IC50/Effect | Reference |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [12] |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [12] |

| Quinoline-triazole hybrid (5a) | Lipoxygenase (LOX) inhibition | IC50 = 10.0 µM | [13] |

| Quinoline-triazole precursor (4c) | Lipoxygenase (LOX) inhibition | IC50 = 22.5 µM | [13] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain quinoline derivatives can inhibit this pathway, thereby reducing inflammation.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System [frontiersin.org]

- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. resources.tocris.com [resources.tocris.com]

The Discovery and Synthetic Utility of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its synthesis via the Vilsmeier-Haack reaction, presents its physicochemical properties, and explores its significant role as a precursor in the development of targeted therapeutics, particularly as an intermediate for c-Met kinase inhibitors. Detailed experimental protocols and visual diagrams of the synthetic pathway and a relevant biological signaling pathway are included to support researchers in their drug discovery and development endeavors.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have established them as privileged scaffolds in drug discovery. Among these, this compound has emerged as a valuable intermediate, particularly in the synthesis of potent kinase inhibitors for cancer therapy. Its unique substitution pattern, featuring a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and two methoxy groups on the benzene ring, provides a versatile platform for molecular elaboration. This guide focuses on the discovery and synthesis of this compound, providing detailed technical information for its application in research and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ClNO₃ | |

| Molecular Weight | 251.67 g/mol | |

| CAS Number | 68236-23-7 | |

| Melting Point | 265-267 °C | |

| Boiling Point | 393.9°C at 760 mmHg | |

| Density | 1.335 g/cm³ | |

| Flash Point | 192°C | |

| Storage | 2-8°C, under inert gas |

Synthesis of this compound

The primary and most efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction. This reaction involves the formylation and cyclization of an appropriately substituted acetanilide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).

The synthesis of this compound commences with the acetylation of 3,4-dimethoxyaniline to form N-(3,4-dimethoxyphenyl)acetamide. This intermediate is then subjected to the Vilsmeier-Haack reaction to yield the target compound.

Synthesis Pathway

The overall synthetic pathway is depicted in the following diagram:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of N-(3,4-dimethoxyphenyl)acetamide

-

In a round-bottom flask, dissolve 3,4-dimethoxyaniline in a suitable solvent such as glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N-(3,4-dimethoxyphenyl)acetamide. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF) and cool it to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this reagent, add N-(3,4-dimethoxyphenyl)acetamide portion-wise while maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for several hours. The reaction progress should be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate to afford pure this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde

| Data Type | Values | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, 1H, H-4), 7.34-7.37 (m, 2H, H-7, H-8), 6.74 (s, 1H, H-5), 3.40 (s, 3H, OCH₃) | |

| IR (KBr, cm⁻¹) | 2731, 2677 (aldehyde C-H), 1636 (C=O), 1474-1600 (Aromatic C=C) |

Note: This data is for 2-chloro-6-methoxyquinoline-3-carbaldehyde and is provided for comparative purposes.

Application in Drug Discovery: Intermediate for c-Met Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of a class of anti-cancer agents known as c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and survival. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers.

The aldehyde and chloro functionalities of this compound allow for its elaboration into more complex molecules that can bind to the ATP-binding site of the c-Met kinase, thereby inhibiting its activity.

Workflow: Synthesis of a c-Met Inhibitor

The following diagram illustrates the role of this compound as a key building block in the synthesis of a generic c-Met inhibitor.

The c-Met Signaling Pathway

Understanding the c-Met signaling pathway is crucial for the rational design of inhibitors. The following diagram provides a simplified overview of this pathway.

Conclusion

This compound is a synthetically versatile and highly valuable building block for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and its strategic functionalization make it an attractive starting material for medicinal chemists. The insights provided in this technical guide, from detailed synthetic protocols to its application in the synthesis of c-Met kinase inhibitors, are intended to facilitate further research and innovation in the field of drug discovery.

Technical Guide: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS 68236-23-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical compound with CAS number 68236-23-7, identified as 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde. It covers its chemical and physical properties, structure, applications, and safety information, presented for ease of reference and use in research and development settings.

Chemical Identity and Structure

This compound is a substituted quinoline derivative.[1] The core structure is a quinoline ring, which is functionalized with a chlorine atom at the 2-position, two methoxy groups at the 6- and 7-positions, and a carbaldehyde (aldehyde) group at the 3-position.[1] This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.[1][2]

Molecular Formula: C₁₂H₁₀ClNO₃[1][3][4][5][6] Molecular Weight: 251.67 g/mol [1][2][3][4][5] Synonyms: 2-CHLORO-6,7-DIMETHOXY-3-QUINOLINECARBALDEHYDE, OTAVA-BB 1045294, AG-690/15443853[1][3][5]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for planning chemical reactions, determining appropriate storage conditions, and ensuring safe handling.

| Property | Value | Source |

| Melting Point | 265-267 °C | [1] |

| Boiling Point | 393.9°C at 760 mmHg | [1] |

| Flash Point | 192°C | [1] |

| Density | 1.335 g/cm³ | [1] |

| Vapor Pressure | 2.06E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.631 | [1] |

| Purity | ≥95% - ≥99% | [5][6] |

| Appearance | Solid, White powders | [2][6] |

Applications and Uses

This compound is primarily utilized as a chemical intermediate or building block in various synthetic applications due to its reactive aldehyde group and functionalized quinoline core.

-

Medicinal Chemistry : It serves as a key intermediate in the synthesis of pharmaceuticals.[1][2][5] Its structure is particularly valuable for developing kinase inhibitors and other antitumor agents.[2] The quinoline framework is a common scaffold in many bioactive compounds.

-

Organic Synthesis : It is a versatile building block for creating more complex molecules.[1] The aldehyde group can undergo a wide range of chemical transformations.

-

Agrochemicals : The compound has potential applications in the development of new pesticides and herbicides.[1]

-

Material Science : It can be used in the preparation of fluorescent probes, where the aldehyde group and aromatic system can be modified to detect specific biological molecules.[2]

Experimental Protocols and Methodologies

Detailed, peer-reviewed experimental protocols for specific reactions using this compound are not extensively documented in publicly available literature, which is common for a specialized chemical intermediate. However, based on its structure, a generalized synthetic workflow for a common reaction, such as reductive amination to produce a secondary amine, can be proposed.

Generalized Protocol: Reductive Amination

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, dichloroethane, or THF).

-

Amine Addition: Add the desired primary amine (1-1.2 equivalents) to the solution.

-

Imine Formation: Stir the mixture at room temperature. A mild acid catalyst, such as acetic acid, may be added to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, typically a borohydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Safety and Handling

Proper safety precautions are crucial when handling this chemical. The available data indicates the following:

-

Risk Statements: R22 (Harmful if swallowed).[5]

-

Safety Statements: H303+H313+H333 (May be harmful if swallowed, in contact with skin, or if inhaled).[7]

-

Personal Protective Equipment (PPE): Wear protective glasses, gloves, and a lab coat.[7] Avoid skin contact.[7]

-

Storage: Store in a cool, dry place under an inert gas (nitrogen or argon) at 2-8°C.[1][2][6]

-

Disposal: Waste generated from experiments should be stored separately and handled by a professional waste disposal service to prevent environmental contamination.[7]

Conclusion

This compound (CAS 68236-23-7) is a specialized chemical intermediate with significant potential in medicinal chemistry and organic synthesis. Its unique structure provides a valuable scaffold for the development of novel pharmaceuticals, particularly kinase inhibitors and antitumor agents. While specific biological activity for this compound itself is not documented, its role as a precursor to bioactive molecules is well-established by its commercial availability and intended applications. Researchers using this compound should adhere to the safety and handling guidelines outlined in this document and consult the relevant Safety Data Sheets (SDS) provided by suppliers.

References

- 1. Cas 68236-23-7,2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | lookchem [lookchem.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | 68236-23-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE, CasNo.68236-23-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 6. This compound, CasNo.68236-23-7 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 7. 68236-23-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

Methodological & Application

Synthesis Protocol for 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde: An Application Note

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and antitumor agents.[1] The synthesis is achieved through the Vilsmeier-Haack reaction, a reliable and effective method for the formylation and cyclization of activated aromatic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its quinoline core, substituted with a reactive aldehyde group and a chlorine atom, makes it an ideal precursor for the synthesis of a wide range of more complex molecules. The Vilsmeier-Haack reaction provides a direct and efficient route to this important building block from readily available starting materials. The reaction involves the formylation of an electron-rich acetanilide using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[2][3]

Reaction Scheme

The synthesis of this compound proceeds via the Vilsmeier-Haack cyclization of N-(3,4-dimethoxyphenyl)acetamide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction on similar N-arylacetamides.[4][5]

Materials:

-

N-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Ice bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add freshly distilled phosphorus oxychloride (5 equivalents) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the complete addition of POCl₃, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the formation of the Vilsmeier reagent.

-

Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker filled with crushed ice.

-

Stir the mixture until all the ice has melted. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Filter the solid, wash it with cold water, and dry it under a vacuum.

-

Purification: The crude product can be purified by recrystallization from ethyl acetate or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| N-(3,4-dimethoxyphenyl)acetamide | 1 equivalent | |

| Phosphorus oxychloride (POCl₃) | 5 equivalents | |

| N,N-Dimethylformamide (DMF) | 3 equivalents | |

| Reaction Conditions | ||

| Temperature | 80-90 °C | |

| Reaction Time | 4-6 hours | |

| Product Information | ||

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [1] |

| Melting Point | 265-267 °C | [6] |

| Appearance | Solid | [1] |

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Logical Relationship):

Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.

Safety Precautions

-

Phosphorus oxychloride is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The reaction is exothermic, especially during the addition of POCl₃ to DMF. Proper cooling and slow addition are crucial to control the reaction temperature.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Always perform the reaction in a fume hood.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and straightforward method for the synthesis of this compound. The protocol described in this application note, derived from established procedures for analogous compounds, offers a reliable pathway for obtaining this valuable synthetic intermediate. The provided data and visualizations are intended to assist researchers in successfully replicating and understanding this important chemical transformation.

References

Application Notes and Protocols: 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 2-position and an aldehyde group at the 3-position of the quinoline scaffold, make it a valuable precursor for the synthesis of a diverse range of bioactive molecules.[1] This compound serves as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and kinase inhibition.[2] The dimethoxy substitution at the 6 and 7 positions often contributes to favorable pharmacokinetic properties and enhanced biological activity of the resulting derivatives.

Applications in Drug Discovery

The primary application of this compound lies in its use as a scaffold for the synthesis of potent kinase inhibitors and anticancer agents. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3]

Derivatives synthesized from this precursor have demonstrated significant efficacy against a variety of cancer cell lines. The aldehyde functionality allows for the facile synthesis of Schiff bases, hydrazones, and other heterocyclic systems, leading to compounds with potent antiproliferative properties.[1][2]

Key Synthetic Transformations

The chemical reactivity of this compound at two distinct sites allows for a multitude of synthetic modifications.

-

Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to nucleophilic displacement, enabling the introduction of various amines, thiols, and other nucleophiles to generate diverse libraries of compounds.

-

Reactions of the Aldehyde Group: The formyl group at the 3-position readily undergoes condensation reactions with primary amines to form Schiff bases, with hydrazines to yield hydrazones, and can be used in multicomponent reactions to construct complex heterocyclic systems.

These synthetic routes are instrumental in exploring the structure-activity relationships (SAR) of novel quinoline-based compounds.

Quantitative Biological Activity Data

Several studies have reported the potent anticancer activity of derivatives synthesized from this compound and its analogs. The following tables summarize the in vitro antiproliferative activity (IC50 values) of selected derivatives against various human cancer cell lines.

| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [4] |

| HCT-116 (Colon) | 5.34 | [4] | ||

| MCF-7 (Breast) | 5.21 | [4] | ||

| Quinoline Hydrazone | 5e | DAN-G (Pancreatic) | 1.23 | [1] |

| LCLC-103H (Lung) | 1.49 | [1] | ||

| SISO (Cervical) | 1.35 | [1] | ||

| 1,2,3-Triazole Hybrid | 9c | HT-1080 (Fibrosarcoma) | 1.89 | [2] |

| A-549 (Lung) | 2.01 | [2] | ||

| 9j | HT-1080 (Fibrosarcoma) | 1.95 | [2] | |

| A-549 (Lung) | 2.15 | [2] | ||

| 9d | HT-1080 (Fibrosarcoma) | 2.11 | [2] | |

| A-549 (Lung) | 2.24 | [2] | ||

| 4-Anilinoquinazoline | DW-8 | HCT116 (Colon) | 8.50 | [5] |

| HT29 (Colon) | 5.80 | [5] | ||

| SW620 (Colon) | 6.15 | [5] |

Experimental Protocols

Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol describes the synthesis of the title compound from the corresponding acetanilide.

Materials:

-

N-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium carbonate solution

-

Ethyl acetate

Procedure:

-

Cool N,N-dimethylformamide (DMF) to 0°C in a flask equipped with a dropping funnel.

-

Slowly add phosphorus oxychloride (POCl3) dropwise with stirring, maintaining the temperature below 5°C.

-

Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.

-

Cool the reagent to 5°C and add N-(3,4-dimethoxyphenyl)acetamide portion-wise.

-

Continue stirring for 30 minutes, then heat the reaction mixture on a water bath for 16-17 hours.

-

After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethyl acetate to yield pure this compound.[3]

Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for the condensation of this compound with primary amines.

Materials:

-

This compound

-

Substituted primary amine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HT-1080, A-549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Doxorubicin can be used as a positive control.[2]

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Caption: Synthetic and screening workflow for novel quinoline derivatives.

Caption: Generalized mechanism of action for quinoline-based kinase inhibitors.

References

- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsr.net [ijsr.net]

- 4. mdpi.com [mdpi.com]

- 5. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis [pubmed.ncbi.nlm.nih.gov]

Application of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of novel kinase inhibitors.[1][2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[3] The presence of a reactive aldehyde group at the 3-position and a displaceable chlorine atom at the 2-position makes this molecule an ideal starting point for the synthesis of a diverse range of kinase inhibitors through various chemical transformations.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting kinases such as c-Met.

Synthetic Versatility and Applications

The chemical reactivity of this compound allows for its modification through several key reactions, including:

-

Reductive Amination: The aldehyde group can readily undergo condensation with primary or secondary amines to form an imine, which is then reduced in situ to the corresponding amine. This is a widely used method for introducing diverse side chains to explore structure-activity relationships (SAR).[5]

-

Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides, enabling the introduction of different functionalities at this position.

-

Condensation Reactions: The aldehyde can react with various active methylene compounds and other reagents to form a wide array of heterocyclic systems fused to the quinoline core.[3]

These synthetic handles have been exploited to generate libraries of quinoline-based compounds for screening against various kinases. For instance, derivatives of 6,7-dimethoxyquinoline have been identified as potent inhibitors of the c-Met tyrosine kinase, which is a key target in cancer therapy.[6]

Data Presentation: Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 6,7-dimethoxy-4-anilinoquinolines, synthesized from a related precursor, against the c-Met kinase and various cancer cell lines. This data highlights the potential of the 6,7-dimethoxyquinoline scaffold in developing potent anti-cancer agents.

| Compound | R Group | c-Met IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | MKN-45 IC50 (µM) |

| 12c | 4-F | 0.11 ± 0.02 | >10 | >10 | 1.9 ± 0.3 |

| 12f | 4-Cl | 0.93 ± 0.10 | >10 | >10 | 3.7 ± 0.5 |

| 12g | 4-Br | 5.5 ± 0.9 | >10 | >10 | 8.1 ± 1.1 |

| 12n | 4-OCH3 | 0.030 ± 0.008 | 1.8 ± 0.2 | 2.5 ± 0.4 | 0.59 ± 0.09 |

| Cabozantinib | (Positive Control) | 0.005 ± 0.001 | 1.1 ± 0.1 | 1.6 ± 0.2 | 0.21 ± 0.03 |

Data adapted from a study on novel c-Met inhibitors.[6] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the starting material using the Vilsmeier-Haack reaction.[7][8]

Materials:

-

N-(3,4-dimethoxyphenyl)acetamide

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Ethyl acetate

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.5 eq) to ice-cold N,N-dimethylformamide (1.5 eq) with stirring.

-

To the prepared Vilsmeier reagent, add N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) portion-wise while maintaining the temperature below 10°C.

-

Heat the reaction mixture at 60-70°C for 16 hours.[8]

-

After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethyl acetate to obtain pure this compound.[8]

Protocol 2: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor via Reductive Amination

This protocol provides a hypothetical but representative method for synthesizing a kinase inhibitor from this compound, adapted from similar syntheses.[5]

Materials:

-

This compound

-

Aniline derivative (e.g., 4-fluoroaniline) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous 1,2-dichloroethane.

-

Add the aniline derivative (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 4-anilinoquinoline derivative.

Protocol 3: In Vitro Kinase Assay (General)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compound

-

Target kinase

-

ATP

-

Substrate peptide

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate peptide, and the inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway

Caption: Overview of the HGF/c-Met signaling pathway and the inhibitory action of 6,7-dimethoxyquinoline derivatives.

Experimental Workflow

Caption: General experimental workflow for the synthesis and evaluation of a kinase inhibitor.

Logical Relationship: From Starting Material to Biological Activity

Caption: Logical progression from the starting material to a preclinical kinase inhibitor candidate.

References

- 1. This compound [myskinrecipes.com]

- 2. Cas 68236-23-7,2-CHLORO-6,7-DIMETHOXY-QUINOLINE-3-CARBALDEHYDE | lookchem [lookchem.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsr.net [ijsr.net]

Application Notes and Protocols: Reactions of 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemical reactions between 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde and various amines. This versatile building block is a key intermediate in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity, making them promising candidates for drug discovery and development. The protocols outlined below are intended to serve as a guide for the synthesis and derivatization of this important quinoline scaffold.

Introduction

This compound is a highly reactive trifunctional molecule, possessing a reactive chlorine atom at the 2-position, a formyl group at the 3-position, and an electron-rich dimethoxy-substituted benzene ring. This unique combination of functional groups allows for a diverse array of chemical transformations, particularly with amine nucleophiles. Reactions with amines can proceed at the aldehyde group to form Schiff bases or hydrazones, or via nucleophilic substitution of the chlorine atom, often leading to cyclization and the formation of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines. These resulting compounds are of significant interest due to their potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3]

Data Presentation: Reactions with Amines

The following table summarizes the typical reactions of this compound with various classes of amines, including representative reaction conditions and expected product yields based on analogous reactions reported in the literature.

| Amine Type | Reagent Example | Solvent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Hydrazine | Hydrazine hydrate | Ethanol | Room Temperature, 18h | Hydrazone | 74-87 | [1] |

| Substituted Hydrazine | Phenylhydrazine | DMF | Reflux | Phenylhydrazone (Schiff Base) | Moderate to Good | [4] |

| Primary Aromatic Amine | Substituted Anilines | Isopropanol | Reflux, 6h | Schiff Base (Imine) | Satisfactory | [5] |

| Primary Aliphatic Amine | Alkylamines | Ethanol | Reflux | Schiff Base (Imine) | Not Specified | [6] |

| Secondary Amine | Morpholine | Ethanol | K₂CO₃, Heat | 2-Morpholinoquinoline-3-carbaldehyde | Not Specified | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material via the Vilsmeier-Haack reaction.

Materials:

-

3,4-Dimethoxyaniline

-

Acetic anhydride

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane

-

Ice

-

Water

Procedure:

-